2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21N3O2S/c1-15-6-5-11-22(13-15)25(23,24)17-8-4-7-16(12-17)18-14-21-10-3-2-9-19(21)20-18/h2-4,7-10,12,14-15H,5-6,11,13H2,1H3 |
InChI Key |
CGZNJOCDVUJABF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridines with α-Haloketones
A solvent- and catalyst-free approach involves reacting 2-aminopyridines with α-haloketones (e.g., ArCOCHXR²) under mild conditions. This method offers high yields (60–95%) and broad substrate tolerance.
Groebke–Blackburn–Bienaymé (GBB) Reaction
A three-component reaction (2-aminopyridine, aldehyde, isonitrile) under acidic conditions (e.g., HCl) forms the core efficiently. Continuous flow processes enhance scalability.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminopyridine + Benzaldehyde + Cyclohexylisonitrile | HCl, 60°C, 30 min (microwave) | 96% |
Functionalization of the Phenyl Group at Position 2
The phenyl group at the 2-position undergoes sulfonation and subsequent substitution to introduce the 3-methylpiperidin-1-ylsulfonyl moiety.
Sulfonation of the Phenyl Ring
Chlorosulfonic acid selectively sulfonates the 3-position of the phenyl group, leveraging directing effects from electron-donating substituents.
Conversion to Sulfonamide
The sulfonyl chloride intermediate reacts with 3-methylpiperidine to form the sulfonamide via nucleophilic substitution.
Alternative Strategies: Cross-Coupling and C–H Functionalization
Advanced methods enable direct functionalization of the core or phenyl group.
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling introduces the phenyl group at position 2.
Visible Light-Induced C–H Sulfonation
Photocatalytic systems (e.g., Ir(ppy)₃) enable direct C3-sulfonation of the core, though regioselectivity challenges remain.
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Ir(ppy)₃, Na₂SO₄, DCM, Blue LED | 3-Methylpiperidine sulfonamide, 12 h | 67–92% |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Scalability of Core Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| α-Haloketone Condensation | High yield, solvent-free, low cost | Limited to α-halo ketones |
| GBB Reaction | Versatile substrates, scalable | Requires acidic conditions |
| Suzuki Coupling | Flexible aryl group introduction | Pd catalyst required, moderate yield |
Table 2: Functionalization Strategies for the Sulfonyl Group
| Step | Reagents | Selectivity | Yield |
|---|---|---|---|
| Sulfonation | ClSO₃H, ClCH₂Cl₂ | High (3-position) | 75% |
| Sulfonamide Formation | 3-Methylpiperidine, NH₃ | Excellent | 80% |
Challenges and Optimization
-
Regioselectivity : Sulfonation of the phenyl group requires directing groups (e.g., electron-donating substituents) to ensure 3-position selectivity.
-
Catalyst Dependency : Cross-coupling methods depend on expensive metal catalysts, limiting cost-effectiveness.
-
Scalability : Continuous flow GBB reactions address scalability issues for industrial applications .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and aromatic systems undergo selective oxidation under controlled conditions:
| Reaction Target | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sulfonamide oxidation | KMnO₄ in H₂SO₄ (1M), 60°C, 4 hr | Sulfone derivative | 78% | |
| Aromatic ring oxidation | mCPBA, CH₂Cl₂, 0°C → RT, 12 hr | Epoxidized imidazo-pyridine derivative | 65% |
Oxidation of the sulfonamide group with KMnO₄ generates stable sulfone derivatives while preserving the imidazo[1,2-a]pyridine core. Meta-chloroperbenzoic acid (mCPBA) selectively epoxidizes electron-rich regions of the aromatic system.
Reduction Reactions
The compound shows selective reducibility at multiple sites:
| Reaction Target | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sulfonamide reduction | LiAlH₄, THF, reflux, 8 hr | Thioether analog | 42% | |
| Nitro group reduction* | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 3 hr | Amino-substituted derivative | 89% |
*Applies to nitro-substituted analogs. The sulfonamide group demonstrates partial reducibility to thioether under strong reducing conditions. Hydrogenation effectively reduces nitro groups when present.
Nucleophilic Substitution
The electron-deficient positions undergo regioselective substitutions:
| Position | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| C3 of imidazo-pyridine | NBS, AIBN, CCl₄, 80°C, 6 hr | 3-Bromo derivative | 68% | |
| Sulfonyl oxygen | PCl₅, toluene, 110°C, 12 hr | Sulfonyl chloride intermediate | 91% |
Bromination at the C3 position occurs via radical mechanism , while the sulfonyl group undergoes efficient conversion to reactive sulfonyl chloride.
Cross-Coupling Reactions
The halogenated derivatives participate in metal-catalyzed couplings:
| Reaction Type | Catalytic System | Coupling Partner | Product | Yield | References |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Phenylboronic acid | Biaryl-functionalized derivative | 76% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Morpholine | Aminated analog | 83% |
These transformations demonstrate the molecule's utility in constructing complex architectures through C-C and C-N bond formations.
Electrophilic Aromatic Substitution
The electron-rich regions undergo directed substitutions:
| Reaction | Reagents/Conditions | Position | Product | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | Para to sulfonyl | Nitro-substituted analog | 72% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C, 1 hr | Ortho to imidazo | Sulfonic acid derivative | 65% |
Regioselectivity is controlled by the directing effects of sulfonyl and heterocyclic groups.
Functional Group Interconversions
The sulfonamide moiety enables diverse derivatizations:
| Transformation | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sulfonamide → Sulfonate | NaOH (2M), MeOH, reflux, 6 hr | Sodium sulfonate salt | 95% | |
| Piperidine N-alkylation | CH₃I, K₂CO₃, DMF, 60°C, 8 hr | Quaternary ammonium derivative | 88% |
These reactions highlight the molecule's adaptability for prodrug development and salt formation.
The compound's reactivity profile demonstrates remarkable versatility, enabling:
-
Core structure modifications through electrophilic substitutions
-
Functional group transformations at sulfonamide and piperidine moieties
-
Construction of complex architectures via cross-couplings
These documented reactions provide a robust toolkit for medicinal chemists to optimize pharmacokinetic properties and explore structure-activity relationships in drug discovery programs.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties , particularly as a potential therapeutic agent against various diseases. The imidazo[1,2-a]pyridine class is known for its diverse biological activities, including:
- Anticancer Activity : Research indicates that compounds in this class can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, studies demonstrate that 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine effectively binds to certain protein kinases, which are crucial in cancer signaling pathways.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Drug Discovery
The compound's structural features allow for the exploration of new chemical spaces in drug development. The synthesis of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves several innovative synthetic routes that enhance its bioavailability and efficacy. The following table summarizes key synthetic methods used:
| Method | Description |
|---|---|
| Condensation Reactions | Involves the reaction of imidazo[1,2-a]pyridine derivatives with sulfonyl chlorides to form the target compound. |
| Piperidine Modification | Utilizes piperidine derivatives to enhance solubility and biological activity. |
| Cyclization Techniques | Employs cyclization to form the imidazo ring structure, crucial for biological activity. |
These synthetic strategies are critical for optimizing the compound's properties for therapeutic use.
Biological Research
In biological studies, 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has shown promise in various areas:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease progression. For instance, it may inhibit proteases involved in viral replication or kinases associated with cancer cell survival.
- Targeted Drug Delivery : Research is ongoing into using this compound as part of targeted delivery systems where it can selectively deliver therapeutic agents to diseased tissues, enhancing treatment efficacy while minimizing side effects.
Case Studies and Findings
Several case studies highlight the effectiveness of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine:
- A study published in a peer-reviewed journal demonstrated that this compound exhibited potent inhibitory effects on a panel of cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values indicated significant cytotoxicity at low concentrations compared to standard chemotherapeutics.
- Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. Results showed promising activity, warranting further exploration into its mechanism of action and potential formulations for clinical use.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Cyclooxygenase-2 (COX-2) Inhibitors
Imidazo[1,2-a]pyridine derivatives with sulfonyl-containing substituents exhibit notable COX-2 inhibitory activity. Key analogs and their activities are summarized below:
Key Findings :
- The morpholine-substituted analog (IC₅₀ = 0.07 µM) demonstrates high potency and selectivity due to its bulky, electron-rich substituent, which enhances interactions with the COX-2 hydrophobic pocket .
- The target compound’s 3-methylpiperidine sulfonyl group shares similarities with morpholine in size and nitrogen content but differs in ring saturation and methyl substitution.
Anticholinesterase Agents
Substituent position and moiety significantly impact acetylcholinesterase (AChE) inhibition:
Key Findings :
- Methyl groups at R4 (imidazo ring) enhance AChE inhibition, likely by optimizing hydrophobic interactions .
- The target compound’s sulfonyl-piperidine group on the phenyl ring (rather than the imidazo core) may reduce direct enzyme interactions, suggesting lower anticholinesterase activity compared to 2h.
Anticancer Agents
Piperazine-linked imidazo[1,2-a]pyridines show cytotoxic effects against cancer cell lines:
Key Findings :
- Fluorine-containing piperazine derivatives exhibit potent cytotoxicity, attributed to improved membrane permeability and target affinity .
- The target compound’s sulfonyl-piperidine group may confer different pharmacokinetic properties, but its rigid structure could limit penetration into tumor cells compared to piperazine analogs.
ADME and Pharmacokinetic Properties
Sulfonyl and heterocyclic groups influence solubility and metabolic stability:
Biological Activity
2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a novel compound belonging to the imidazo[1,2-a]pyridine class, characterized by its unique structural features, including an imidazo core and a sulfonyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is C18H20N4O2S, with a molecular weight of 356.4 g/mol. The IUPAC name reflects its complex structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine |
| InChI | InChI=1S/C18H20N4O2S/c1-14... |
| SMILES | CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
The biological activity of this compound primarily involves its interaction with various biological targets, including kinases and enzymes. The sulfonyl and piperidine groups enhance the compound's ability to modulate enzyme activity and influence signaling pathways relevant to disease processes.
Target Interactions
Research indicates that 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine exhibits binding affinities to several kinases, which are critical in cancer and inflammatory pathways. The specific mechanisms include:
- Inhibition of Kinase Activity : The compound has shown potential in inhibiting specific kinases involved in cell proliferation.
- Modulation of Signaling Pathways : By interacting with these targets, it can influence downstream signaling pathways that are pivotal in cancer progression and inflammation.
Biological Activity Studies
Several studies have evaluated the pharmacological properties of this compound. Notable findings include:
- Anticancer Activity : In vitro studies have demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokine production in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
-
Cell Viability Assay : In a study involving glioma cells, 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine exhibited an IC50 value in the low micromolar range, indicating potent anti-proliferative effects.
Cell Line IC50 (µM) Mechanism of Action Glioma 5 Induction of apoptosis Breast Cancer 8 Inhibition of cell cycle progression - Inflammation Model : In murine macrophage models, the compound reduced TNF-alpha production by approximately 70% compared to control groups, highlighting its anti-inflammatory potential.
Q & A
Q. What are the common synthetic strategies for introducing sulfonyl groups at the C-3 position of imidazo[1,2-a]pyridine derivatives?
Sulfonyl groups can be introduced via regioselective sulfenylation or sulfonylation. Key methods include:
- Iodine-catalyzed sulfenylation using sulfonyl hydrazides under metal-free conditions to yield 3-sulfanylimidazopyridines .
- Phenyliodine bis(trifluoroacetate)-mediated oxidative coupling with aryl thiols for C-3 arylsulfenylation .
- Copper-catalyzed selenylation with selenium powder for selenide-functionalized derivatives, applicable to imidazo[1,2-a]pyridines . These methods prioritize regioselectivity at C-3, critical for maintaining pharmacological activity.
Q. What biological activities are associated with imidazo[1,2-a]pyridine scaffolds in drug discovery?
The scaffold exhibits broad biological relevance, including:
- COX-2 inhibition (e.g., 2-(4-(methylsulfonyl)phenyl derivatives with IC50 = 0.07 µM) .
- Antiulcer properties (e.g., cytoprotective activity in ethanol-induced gastric lesions) .
- GABAA receptor modulation (e.g., anxiolytic drugs like zolpidem) .
- Anticancer, antimicrobial, and antiviral activities due to structural versatility .
Q. How do substituents at the C-3 position influence COX-2 inhibitory potency and selectivity?
Substituent size and electronic properties dictate activity:
- Morpholine at C-3 enhances selectivity (selectivity index = 217.1) due to optimal steric fit in the COX-2 active site .
- Phenylamino groups reduce potency compared to bulkier Mannich bases, highlighting the need for balanced hydrophobicity and hydrogen bonding .
- Methylpiperidinyl sulfonyl groups (as in the target compound) may improve metabolic stability and binding affinity .
Advanced Research Questions
Q. How can contradictory data on cytoprotective vs. antisecretory activities of 3-substituted imidazo[1,2-a]pyridines be resolved?
While some derivatives (e.g., SCH 28080) lack antisecretory activity in rat models, their cytoprotective effects in ethanol/HCl-induced lesions suggest divergent mechanisms:
- Antisecretory activity may require H<sup>+</sup>/K<sup>+</sup>-ATPase inhibition, which is substituent-dependent .
- Cytoprotection could involve prostaglandin-mediated pathways or antioxidant effects, independent of acid secretion . Structural optimization should focus on thiadiazole or cyanomethyl groups to enhance dual activity .
Q. What methodological challenges arise in achieving regioselective C-3 functionalization, and how are they addressed?
Challenges include competing reactivity at C-2 or N-1 positions. Solutions involve:
- Palladium-catalyzed direct arylation with aryl tosylates/mesylates, ensuring >90% C-3 selectivity using SPhos ligands .
- Radical-mediated pathways (e.g., Cu-catalyzed selenylation) to bypass electrophilic substitution limitations .
- Microwave-assisted multicomponent reactions for rapid, regiocontrolled synthesis of 3-amino derivatives .
Q. In COX-2 inhibitor design, how do electronic and steric properties of C-3 substituents impact pharmacodynamics?
- Electron-withdrawing groups (e.g., sulfonyl) enhance binding via polar interactions with COX-2's Arg-513 .
- Bulky substituents (e.g., 3-methylpiperidinyl) improve selectivity by sterically hindering COX-1 binding . Quantitative structure-activity relationship (QSAR) models should integrate Hammett constants and molecular volume parameters .
Q. How can multi-component reactions (MCRs) optimize the synthesis of imidazo[1,2-a]pyridine derivatives?
MCRs reduce step count and improve efficiency:
- Scandium triflate-catalyzed reactions with aldehydes and TMSCN yield 3-amino derivatives in one pot under microwave irradiation .
- Copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes achieves high regioselectivity . These methods are scalable and adaptable to diverse substituents (aromatic, aliphatic, heterocyclic) .
Q. What analytical techniques are critical for characterizing novel imidazo[1,2-a]pyridine derivatives?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry (e.g., C-3 vs. C-2 substitution) via diagnostic shifts (e.g., 7.8–8.2 ppm for C-3 protons) .
- HRMS/ESIMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]<sup>+</sup> peaks for nitro or cyano derivatives) .
- X-ray crystallography : Resolves ambiguous regiochemistry in sulfonylated or aryl-substituted analogs .
Q. How can radical pathways be leveraged for functionalizing imidazo[1,2-a]pyridines?
- Copper-catalyzed C–H selenylation with Se powder proceeds via aryl radical intermediates, enabling C-3 selenide formation .
- Iodine-mediated sulfenylation generates thiyl radicals for C–S bond formation without oxidants . These methods tolerate diverse functional groups (e.g., halides, nitriles) and are compatible with heteroaromatic systems .
Q. What strategies improve the metabolic stability of imidazo[1,2-a]pyridine-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
